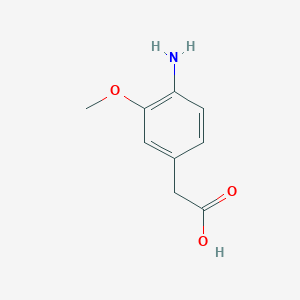

2-(4-Amino-3-methoxyphenyl)acetic acid

Description

Contextualization within Substituted Phenylacetic Acid Derivatives Research

Substituted phenylacetic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science. This class of compounds is foundational to numerous biologically active molecules. For instance, derivatives of phenylacetic acid are known to be used as intermediates in the synthesis of pharmaceuticals. hmdb.ca The core structure, consisting of a phenyl ring attached to an acetic acid moiety, offers a versatile template for chemical modification. Researchers have extensively explored how altering the substituents on the phenyl ring can modulate the biological activity and physicochemical properties of these molecules. The introduction of various functional groups can influence factors such as ligand-receptor binding, metabolic stability, and bioavailability.

Significance of the Amino and Methoxy (B1213986) Functional Groups in the Phenylacetic Acid Scaffold

The presence of both an amino and a methoxy group on the phenylacetic acid framework of 2-(4-Amino-3-methoxyphenyl)acetic acid is of particular significance. These functional groups are known to play crucial roles in molecular interactions and can significantly influence a compound's biological and chemical behavior.

The amino group is a key functional group in many drugs, capable of acting as a hydrogen bond donor and, when protonated, forming ionic bonds. nanomedicine-rj.com Its presence can enhance water solubility and provide a site for further chemical modifications. The position of the amino group on the aromatic ring can direct the synthesis of more complex molecules and influence the compound's electronic properties.

The methoxy group , on the other hand, can impact a molecule's lipophilicity and metabolic stability. It can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, which may affect its interaction with biological targets. The methoxy group is a common feature in many natural products and synthetic pharmaceuticals, where it is often used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Overview of Research Trajectories for the Compound and its Congeners

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in various areas of chemical and pharmaceutical research. The research trajectories for this compound and its congeners can be inferred from studies on related aminomethoxyphenyl derivatives and substituted phenylacetic acids.

One area of interest is in the synthesis of heterocyclic compounds. The amino and carboxylic acid functionalities can participate in cyclization reactions to form lactams and other nitrogen-containing ring systems, which are prevalent in many biologically active molecules.

Furthermore, congeners of this compound, such as other aminomethoxyphenyl derivatives, have been investigated for their potential biological activities. For example, related structures have been explored for their antibacterial properties. nanomedicine-rj.com The general class of substituted phenylacetic acids has been investigated for a wide range of therapeutic applications, including their potential use in the development of novel treatments. medchemexpress.com The unique substitution pattern of this compound makes it a candidate for synthesis and evaluation in various drug discovery programs. Its structural similarity to known bioactive molecules suggests that it could serve as a valuable intermediate or a starting point for the development of new chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(4-amino-3-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5,10H2,1H3,(H,11,12) |

InChI Key |

NLQUGXNBGZREQP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CC(=O)O)N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Amino 3 Methoxyphenyl Acetic Acid and Its Derivatives

Strategies for the Construction of the 2-(4-Amino-3-methoxyphenyl)acetic Acid Core

The assembly of the core structure of this compound can be achieved through several strategic pathways, ranging from classical multi-step sequences to modern catalytic methods.

Classical Reductive Amination Routes

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org This process involves the conversion of a ketone or aldehyde to an amine through an intermediate imine. wikipedia.org In the context of synthesizing the target molecule, a hypothetical precursor could be a keto-acid derivative, such as 2-(3-methoxy-4-oxocyclohexan-1-yl)acetic acid, which upon reaction with an ammonia (B1221849) source and a reducing agent, would yield the desired amino group.

The reaction proceeds in two main steps: the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine intermediate. This imine is subsequently reduced to the final amine. wikipedia.org A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120), each offering different levels of reactivity and selectivity. organic-chemistry.org For instance, sodium triacetoxyborohydride is noted for its mildness and tolerance of acid-sensitive functional groups. organic-chemistry.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective direct reductive amination method. wikipedia.org

While direct application to the aromatic core of this compound is less common than other methods, the principles of reductive amination are fundamental in amine synthesis and can be adapted for complex targets. organic-chemistry.orgorganic-chemistry.org

Nitration and Catalytic Hydrogenation Approaches

A prevalent and reliable strategy for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor followed by the reduction of the nitro group. For the synthesis of this compound, a logical starting material would be 2-(3-methoxyphenyl)acetic acid.

The synthesis involves two key steps:

Nitration: The aromatic ring of 2-(3-methoxyphenyl)acetic acid is subjected to electrophilic aromatic substitution using a nitrating agent (typically a mixture of nitric acid and sulfuric acid). The methoxy (B1213986) group (-OCH3) is an activating, ortho-para directing group, guiding the incoming nitro group (-NO2) to the 4-position to yield 2-(3-methoxy-4-nitrophenyl)acetic acid.

Catalytic Hydrogenation: The resulting nitro-intermediate is then reduced to the primary amine. This reduction is commonly achieved through catalytic hydrogenation, where hydrogen gas (H2) is passed through a solution of the compound in the presence of a metal catalyst. Bimetallic nanoparticles, such as copper/nickel (Cu/Ni), have demonstrated high activity and selectivity for the hydrogenation of substituted nitroaromatics. rsc.org In one study, bimetallic Cu0.7Ni0.3 nanoparticles effectively catalyzed the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline with 99.4% selectivity at 95.7% conversion. rsc.org Other standard catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel.

| Parameter | Conditions for Catalytic Hydrogenation of Nitro Group | Reference |

| Catalyst | Bimetallic Copper/Nickel (CuₓNiᵧ) Nanoparticles | rsc.org |

| Reactant | Hydrogen (H₂) | rsc.org |

| Temperature | ~140 °C | rsc.org |

| Selectivity | High selectivity for the amino product (>99%) | rsc.org |

| Activation Energy | 19.74 kJ mol⁻¹ for a related hydrogenation | rsc.org |

Hydrolysis-Based Syntheses from Nitrile or Amide Precursors

This approach builds the phenylacetic acid moiety from a corresponding nitrile or amide precursor. The key step is the hydrolysis of the cyano (-CN) or carboxamide (-CONH2) group to a carboxylic acid (-COOH). The required precursors would be 2-(4-amino-3-methoxyphenyl)acetonitrile (B6147935) or 2-(4-amino-3-methoxyphenyl)acetamide.

The hydrolysis of nitriles to carboxylic acids is a standard organic transformation that can be performed under either acidic or basic conditions. orgsyn.org

Acid Hydrolysis: Treatment with strong mineral acids, such as aqueous sulfuric acid, and heating the mixture under reflux is a common procedure. orgsyn.org For example, benzyl (B1604629) cyanide can be effectively hydrolyzed to phenylacetic acid by heating with a mixture of sulfuric acid and water. orgsyn.org

Base Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base like sodium hydroxide, followed by acidification of the resulting carboxylate salt, also yields the desired carboxylic acid.

A similar strategy is mentioned in the synthesis of propanidid, where 4-hydroxy-3-methoxyphenylacetonitrile (B1293680) is hydrolyzed to 3-methoxy-4-hydroxyphenylacetic acid as an intermediate step. google.com The synthesis of the nitrile precursor itself, such as p-methoxyphenylacetonitrile, can be achieved via the reaction of anisyl chloride with sodium cyanide in an anhydrous solvent like acetone (B3395972) to prevent hydrolysis of the halide to an alcohol. orgsyn.org

| Method | Reagents | Conditions | Reference |

| Acid Hydrolysis of Nitrile | Sulfuric acid, Water | Heating under reflux | orgsyn.org |

| Precursor Synthesis | Anisyl chloride, Sodium cyanide, Acetone | Anhydrous conditions | orgsyn.org |

Carbonylation Reactions in Phenylacetic Acid Synthesis

Modern catalytic methods, particularly carbonylation reactions, offer an efficient and direct route to phenylacetic acid derivatives. researchgate.net This process typically involves the reaction of a benzyl halide or alcohol with carbon monoxide (CO) in the presence of a transition metal catalyst. researchgate.netresearchgate.net

For the synthesis of this compound, a suitable starting material would be 4-amino-3-methoxybenzyl chloride. The reaction is catalyzed by a palladium complex, often in a biphasic system to facilitate product separation and catalyst recovery. researchgate.netdocumentsdelivered.com Key parameters influencing the reaction include the choice of catalyst, solvent, phase-transfer agent, CO pressure, and temperature. researchgate.net

A study on the synthesis of 2,4-dichlorophenylacetic acid via carbonylation of the corresponding benzyl chloride achieved a yield of 95% under optimized conditions. researchgate.net The system utilized a bistriphenylphosphine palladium dichloride catalyst in a xylene/water solvent system with tetraethylammonium (B1195904) chloride as a phase-transfer catalyst. researchgate.net Rhodium catalysts have also been employed for the carbonylation of benzyl alcohol to phenylacetic acid. researchgate.net

| Parameter | Details | Reference |

| Substrate | Substituted Benzyl Chloride | researchgate.net |

| Catalyst | Bistriphenylphosphine palladium dichloride [Pd(PPh₃)₂Cl₂] | researchgate.net |

| Reagent | Carbon Monoxide (CO) | researchgate.net |

| Solvent System | Biphasic (e.g., Xylene/Water) | researchgate.net |

| Phase-Transfer Catalyst | Tetraethylammonium chloride (TEAC) | researchgate.net |

| Temperature | 60-80 °C | researchgate.net |

| Pressure | 1.5 MPa | researchgate.net |

| Max Yield Reported | 95% (for 2,4-dichlorophenylacetic acid) | researchgate.net |

Enantioselective and Chiral Synthesis of Optically Active Forms

While this compound itself is achiral, many of its derivatives, particularly those with substitution at the α-carbon, are chiral and often require enantiomerically pure forms for biological applications. Biocatalysis provides a powerful tool for achieving this through stereoselective reactions.

Enzymatic Kinetic Resolution and Stereoselective Biocatalysis

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. researchgate.net This method relies on the ability of a chiral catalyst, typically an enzyme like a lipase (B570770), to react at a much faster rate with one enantiomer than the other. u-szeged.hu For resolving a racemic mixture of a chiral precursor to a derivative of this compound, a common strategy is the enantioselective acylation or hydrolysis of an alcohol or ester.

In a typical kinetic resolution of a racemic alcohol, a lipase is used to catalyze the acylation of the alcohol with an acyl donor (e.g., an ester like vinyl acetate). The enzyme selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. The resulting mixture of an ester and an alcohol can then be separated. Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (Lipase PS), and porcine pancreas (PPL) are frequently used due to their broad substrate tolerance and high enantioselectivity in organic solvents. researchgate.netu-szeged.hu

For example, the enantioselective hydrolysis of racemic esters is another effective approach. In a process for preparing an optically active precursor for diltiazem, a lipase from Serratia marcescens was used for the enantio-selective hydrolysis of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate, yielding the desired (2R,3S)-enantiomer with high enantiomeric excess (90-99%). google.com The reaction conditions, including solvent, temperature, and pH, are critical for achieving high selectivity and conversion. u-szeged.hugoogle.com

| Parameter | Details | Reference |

| Technique | Enzymatic Kinetic Resolution | researchgate.net |

| Biocatalysts | Lipases (e.g., CAL-B, Lipase PS, from Serratia marcescens) | u-szeged.hugoogle.com |

| Reaction Type | Enantioselective acylation or hydrolysis | u-szeged.hugoogle.com |

| Substrates | Racemic alcohols, esters | researchgate.netgoogle.com |

| Key Factors | Enzyme choice, solvent, temperature, pH | u-szeged.hugoogle.com |

| Outcome | Separation of enantiomers, yielding optically active products | google.com |

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral amino acids. While direct asymmetric hydrogenation of enamides or keto esters is a common strategy, the synthesis of specific non-natural aromatic α-amino acids often involves multi-step sequences where a hydrogenation step can be key for establishing stereochemistry. For instance, in the synthesis of related aromatic amino acids, a Heck coupling reaction can be employed to create a dehydroamino acid derivative, which is then hydrogenated to yield the final enantiopure amino acid. researchgate.net

The choice of chiral catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, is critical in achieving high enantioselectivity. The substrate, in this case, a precursor to this compound, would be designed to undergo hydrogenation at a specific prochiral center to establish the desired stereochemistry at the α-carbon.

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of asymmetric syntheses is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, pressure, and the nature of the substrate and its protecting groups all play a crucial role in determining the enantiomeric excess (e.e.) of the product. nih.gov

In the context of synthesizing chiral amino acids, including analogs of this compound, the interplay of these factors is complex. For example, in the Strecker synthesis of α-amino nitriles, a key intermediate for amino acids, the use of a chiral amine can direct the stereochemical outcome. nih.gov The subsequent hydrolysis steps must be conducted under conditions that prevent racemization. Similarly, in asymmetric hydrogenations, the solvent can influence the conformation of the substrate-catalyst complex, thereby affecting the facial selectivity of the hydrogen addition. researchgate.net

Table 1: Influence of Reaction Parameters on Stereoselectivity

| Parameter | Effect on Stereoselectivity | Example Application |

|---|---|---|

| Catalyst/Ligand | The chiral ligand's structure is the primary determinant of enantioselectivity. | Rhodium complexes with chiral phosphine ligands for asymmetric hydrogenation. researchgate.net |

| Solvent | Can influence catalyst activity and the stability of diastereomeric transition states. | Protic vs. aprotic solvents can alter the course of stereoselective reactions. nih.gov |

| Temperature | Lower temperatures generally lead to higher enantioselectivity by favoring the transition state with the lowest activation energy. | Asymmetric synthesis of cyclic quaternary α-amino acids. nih.gov |

| Pressure | In hydrogenation reactions, hydrogen pressure can affect the rate and selectivity. | Optimization of asymmetric hydrogenation for β-amino acid synthesis. researchgate.net |

| Substrate Protecting Groups | Bulky protecting groups can enhance facial selectivity by steric hindrance. | N-protection strategies in amino acid synthesis. google.com |

Multicomponent Reaction Approaches for Furoquinolinyl Acetic Acid Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. researchgate.net This approach is particularly valuable for the synthesis of heterocyclic compounds like furoquinolinyl acetic acid derivatives.

A notable example is the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, which can be achieved through a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.netmdpi.com This process involves an initial condensation followed by an intramolecular cyclization. The advantages of this method include the use of readily available starting materials, atom economy, and a straightforward work-up procedure. researchgate.net The Passerini and Ugi reactions are other prominent examples of MCRs that are widely used in the synthesis of complex organic molecules, including peptide and heterocyclic structures. nih.govbaranlab.orgresearchgate.netnih.gov The Passerini three-component reaction, for instance, involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxyamide. researchgate.netnih.gov The Ugi four-component reaction expands on this by including a primary amine to produce a bis-amide. nih.govnih.gov

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Heck and Suzuki-Miyaura reactions are particularly relevant for the synthesis of derivatives of this compound. wikipedia.orgwikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netwikipedia.orgmdpi.com This reaction can be used to introduce aryl or vinyl groups into amino acid precursors. researchgate.netresearchgate.net For example, a vinylglycinol derivative can be coupled with an aryl bromide, followed by further transformations to yield the desired aromatic amino acid. researchgate.net

The Suzuki-Miyaura coupling reaction, on the other hand, couples an organoboron compound with an organohalide. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules, including biaryl amino acids. rsc.orgnih.govsnnu.edu.cnrsc.org The choice of palladium catalyst, ligands, and base is crucial for the efficiency and selectivity of these reactions. mdpi.com

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| Heck Reaction | Unsaturated halide + Alkene | Substituted alkene | Forms C-C bonds; versatile for vinylation and arylation of olefins. wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Biaryl or other coupled products | Mild conditions; high functional group tolerance; environmentally benign boron reagents. wikipedia.org |

| Aminative Suzuki-Miyaura Coupling | Aryl halide + Boronic acid + Amination reagent | Diaryl amine | A three-component reaction that forms a C-N-C linkage. snnu.edu.cn |

Specialized Synthesis of Substituted 2-(Amino-methoxyphenyl)acetic Acid Analogs

The synthesis of substituted analogs of 2-(amino-methoxyphenyl)acetic acid often requires specialized methods to introduce functional groups at specific positions on the aromatic ring or the acetic acid side chain. For instance, regioselective bromination of 4-methoxyphenylacetic acid can be achieved using bromine in acetic acid, providing a handle for further functionalization through cross-coupling reactions. nih.gov

Radical-based methods have also emerged as powerful tools for the synthesis and modification of amino acids. nih.govrsc.orgnih.gov These methods often exhibit broad functional group tolerance and can be used to create complex and sterically hindered amino acid derivatives. nih.gov For example, a nickel-promoted radical addition of carboxylic acids to a chiral glyoxylate-derived sulfinimine allows for the modular assembly of a wide variety of enantiomerically pure α-amino acids. nih.gov

Multicomponent reactions can also be adapted for the synthesis of highly functionalized heterocyclic systems fused to a phenylacetic acid moiety. For example, a one-pot synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid has been developed from acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com

Chemical Reactivity and Derivatization of 2 4 Amino 3 Methoxyphenyl Acetic Acid

Chemical Transformations of the Amino and Carboxylic Acid Functionalities

The presence of both an amino and a carboxylic acid group allows for the formation of esters and amides, fundamental transformations in medicinal and materials chemistry.

Esterification Reactions of the Acetic Acid Moiety

The carboxylic acid group of 2-(4-Amino-3-methoxyphenyl)acetic acid can be readily converted to its corresponding esters through various established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or water is removed as it is formed. inventivapharma.com

Phase-transfer catalysis offers an alternative method for the esterification of substituted phenylacetic acids. acs.org This technique is particularly useful for reactions between a water-soluble reactant and an organic-soluble reactant. In a typical setup, the sodium salt of the phenylacetic acid is reacted with an alkyl halide in a biphasic system with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. acs.org

Furthermore, substituted phenylacetic acids can be esterified using nanoclay catalysts, such as metal cation-exchanged montmorillonite. nih.gov These heterogeneous catalysts are environmentally friendly, reusable, and can be easily separated from the reaction mixture. nih.gov The use of benzotriazole (B28993) esters, formed in situ from the carboxylic acid, also provides an efficient route for the esterification with tertiary alcohols. researchgate.net

Table 1: General Conditions for Esterification of Substituted Phenylacetic Acids

| Method | Reagents and Conditions | Catalyst | Noteworthy Aspects |

| Fischer-Speier Esterification | Alcohol (excess), heat | Strong acid (e.g., H₂SO₄) | Equilibrium-driven; water removal enhances yield. inventivapharma.com |

| Phase-Transfer Catalysis | Alkyl halide, aqueous NaOH | Phase-transfer catalyst (e.g., TBAB) | Suitable for biphasic reaction systems. acs.org |

| Nanoclay Catalysis | Alcohol, toluene (B28343) (solvent), reflux | Mⁿ⁺–montmorillonite nanoclay | Green and reusable catalyst. nih.gov |

| Benzotriazole Esters | HOBt, EDC, alcohol, base (DMAP) | - | Effective for sterically hindered alcohols. researchgate.net |

This table presents generalized methods applicable to substituted phenylacetic acids and can be adapted for this compound.

Amide Formation from the Carboxylic Acid Group

The carboxylic acid functionality can be activated to form amides, which are prevalent in many biologically active molecules. Direct amidation of carboxylic acids with amines can be achieved using various catalytic systems. For instance, titanocene (B72419) dichloride (TiCp₂Cl₂) has been shown to catalyze the direct amidation of arylacetic acid derivatives with various amines, affording good to excellent yields. researchgate.net Similarly, nickel(II) chloride is an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives. nih.gov

Boron-based reagents, such as B(OCH₂CF₃)₃, facilitate the direct amidation of a wide range of carboxylic acids and amines under mild conditions. acs.org This method is often compatible with a simple filtration workup to purify the amide product. acs.org Another approach involves the use of urea (B33335) as a nitrogen source in the presence of catalysts like magnesium nitrate (B79036) or imidazole, which is particularly useful for synthesizing primary amides without the need for gaseous ammonia (B1221849). rsc.orgresearchgate.net

Table 2: Catalytic Systems for Amide Formation from Phenylacetic Acid Derivatives

| Catalyst/Reagent | Amine Source | Reaction Conditions | Scope |

| TiCp₂Cl₂ | Various amines | Mild conditions | Good to excellent yields for arylacetic acids. researchgate.net |

| NiCl₂ | Benzylamine derivatives | Toluene, 110°C | Moderate to excellent yields. nih.gov |

| B(OCH₂CF₃)₃ | Wide range of amines | 80°C, 5 h | Broad scope and simple workup. acs.org |

| Mg(NO₃)₂ or Imidazole | Urea | - | Useful for primary amide synthesis. rsc.org |

This table outlines general catalytic methods for amide formation that are applicable to substituted phenylacetic acids.

Substitution Reactions involving the Amino and Methoxy (B1213986) Groups

The amino group on the phenyl ring is a nucleophile and can undergo a variety of substitution reactions. For instance, it can be acylated to form amides or sulfonamides, or alkylated under appropriate conditions. The methoxy group is generally less reactive but can be cleaved to a hydroxyl group using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This transformation would yield 2-(4-amino-3-hydroxyphenyl)acetic acid, a precursor for further derivatization.

Aromatic Electrophilic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and methoxy groups. These groups are ortho, para-directing. The amino group is a stronger activating group than the methoxy group. The acetic acid moiety is a deactivating group and a meta-director. The positions ortho and para to the amino group are C-5 and C-2 respectively. The positions ortho and para to the methoxy group are C-2 and C-5 respectively. Therefore, electrophilic substitution is expected to occur predominantly at the C-5 position, which is ortho to the amino group and meta to the acetic acid group.

An example of a relevant reaction is the regioselective bromination of 4-methoxyphenylacetic acid, which yields 3-bromo-4-methoxyphenylacetic acid. nih.gov This indicates that in the absence of the strongly activating amino group, substitution occurs ortho to the methoxy group. nih.gov With the amino group present in this compound, the directing effect of the amino group would be expected to dominate.

Oxidation and Reduction Pathways of the Compound

The aminophenol moiety in this compound is susceptible to oxidation. The oxidation of aminophenols can be complex, often leading to the formation of quinone imines and polymeric materials. ua.eschemcess.com The specific outcome depends on the oxidant and reaction conditions. For example, the oxidation of p-aminophenol with horseradish peroxidase yields a p-aminophenoxy free radical, which can then polymerize. nih.govresearchgate.net The oxidation of o-aminophenols can lead to the formation of phenoxazinones. chemcess.comresearchgate.net

Reduction reactions can also be performed on derivatives of this compound. For instance, if a nitro group were present on the ring, it could be selectively reduced to an amino group. The reduction of aromatic nitro compounds to anilines is a common transformation and can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C), or metals in acidic media (e.g., Fe/HCl). wikipedia.org The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, although this would also likely affect other functional groups if not protected.

Synthesis of Heterocyclic Derivatives Incorporating the Phenylacetic Acid Moiety

The functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic systems. For example, the ortho-aminophenol structure (which can be obtained by demethylation of the methoxy group) is a key starting material for the synthesis of benzoxazoles and benzoxazinones. Condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, followed by cyclization, is a common route to benzoxazoles. ijsr.net

The synthesis of 2H-benzo[b] researchgate.netua.esoxazin-3(4H)-ones can be achieved by reacting a 2-aminophenol with a chloroacetyl chloride. ijsr.net Alternatively, reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts can also yield benzoxazinones. ijsr.net

Furthermore, the aminophenylacetic acid structure can be a building block for quinolinone derivatives. The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. nih.gov While not a direct application of the title compound, its amino group could potentially participate in similar cyclization strategies to form fused heterocyclic systems.

Article Generation Incomplete: Lack of Specific Research Data for this compound Derivatization

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available to construct an article on the chemical reactivity and derivatization of This compound that strictly adheres to the provided outline.

The user's request mandated a focus solely on the specified compound for the synthesis of particular heterocyclic derivatives. However, the conducted searches did not yield any published research detailing the use of this compound as a direct precursor for the synthesis of:

Thiazole and Thiadiazole Derivatives

Isoxazole and Other Nitrogen-Containing Heterocycles

Pyrrolo- and Furo-Fused Systems

Furthermore, no specific literature was found detailing the functional group interconversions of this particular compound for advanced synthesis.

The available scientific articles describe the synthesis of such heterocyclic systems from structurally related but different starting materials. These include isomers like 2-(3-amino-4-methoxyphenyl)acetic acid nih.gov, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole nanomedicine-rj.com, and other precursors such as 2-(4-formyl-2-methoxyphenoxy)acetic acid arabjchem.orgresearchgate.net or 4-methoxyacetophenone smolecule.com.

Given the strict constraint to only include content directly pertaining to This compound , it is not possible to generate a scientifically accurate and thorough article that fulfills the requirements of the requested outline. To proceed would require referencing reactions of different molecules, which would violate the core instructions of the prompt. Therefore, the generation of the article cannot be completed.

Spectroscopic and Structural Elucidation of 2 4 Amino 3 Methoxyphenyl Acetic Acid and Analogs

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 2-(4-Amino-3-methoxyphenyl)acetic acid, the key functional groups are the primary amine (-NH₂), the methoxy (B1213986) group (-OCH₃), the carboxylic acid (-COOH), and the substituted benzene ring.

The FT-IR spectrum of a related complex molecule, 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, shows characteristic peaks that can be used to infer the expected absorptions for the target compound iucr.orgresearchgate.net. The N-H stretching vibrations of the primary amine would typically appear as two bands in the 3500-3300 cm⁻¹ region. The O-H stretch of the carboxylic acid is expected to be a very broad band from 3300 to 2500 cm⁻¹, often overlapping with C-H stretches. The aromatic and aliphatic C-H stretching vibrations are anticipated just above and below 3000 cm⁻¹, respectively iucr.org. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption typically found around 1700-1725 cm⁻¹ iucr.org. The C-O stretching of the methoxy group and the carboxylic acid would appear in the fingerprint region, between 1300 and 1000 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3500 - 3300 |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methylene/Methyl | C-H Stretch | 3000 - 2850 |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For this compound, FT-Raman would be highly effective for characterizing the aromatic ring's C=C stretching vibrations and the C-C backbone of the molecule. While specific experimental data for the target compound is scarce, analysis of similar aromatic compounds shows that the symmetric "ring breathing" vibration of the benzene ring typically gives a strong, sharp signal in the Raman spectrum. This technique helps to confirm the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid side chain, the methoxy (-OCH₃) protons, the amine (-NH₂) protons, and the carboxylic acid (-OH) proton.

Based on data from analogs like 3-methoxyphenylacetic acid and 4-methoxyphenylacetic acid, the following assignments can be predicted rsc.orgrsc.org:

Aromatic Protons (Ar-H): These would appear in the range of δ 6.5-7.5 ppm. The specific substitution pattern (1,2,4-substitution) would lead to a complex splitting pattern, likely showing three distinct signals.

Methylene Protons (-CH₂-): A singlet peak around δ 3.6 ppm is expected for the two protons on the carbon adjacent to the aromatic ring rsc.org.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons would likely appear around δ 3.8 ppm rsc.org.

Amine Protons (-NH₂): A broad singlet that can appear over a wide range, typically δ 3.0-5.0 ppm, and its position is concentration and solvent dependent.

Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (δ 10-12 ppm), which may not always be observed.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment.

Carboxyl Carbon (-COOH): This would be the most downfield signal, typically appearing around δ 175-180 ppm rsc.org.

Aromatic Carbons (Ar-C): Multiple signals would be present in the δ 110-160 ppm region. The carbons attached to the oxygen (methoxy) and nitrogen (amino) groups would be shifted further downfield rsc.org.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is characteristic for a methoxy carbon attached to an aromatic ring rsc.org.

Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid side chain is expected to appear around δ 40-45 ppm rsc.org.

Table 2: Representative ¹H and ¹³C NMR Data for Phenylacetic Acid Analogs

| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |

|---|---|---|

| 3-Methoxyphenylacetic acid rsc.org | 7.24 (t, 1H), 6.84 (m, 3H), 3.79 (s, 3H, -OCH₃), 3.61 (s, 2H, -CH₂-) | 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1 |

| 4-Methoxyphenylacetic acid rsc.org | 7.18 (d, 2H), 6.85 (d, 2H), 3.79 (s, 3H, -OCH₃), 3.58 (s, 2H, -CH₂-) | 177.7, 158.8, 130.4, 125.3, 114.0, 55.2, 40.1 |

Two-dimensional (2D) NMR techniques are used to establish correlations between different nuclei and are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For the target molecule, COSY would be used to confirm the coupling between the aromatic protons, helping to verify their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For example, it would show a correlation between the methylene proton signal (~δ 3.6 ppm) and the methylene carbon signal (~δ 41 ppm). Data for 4-Methoxyphenylacetic acid shows such correlations, confirming the C-H connectivity nih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular structure by connecting fragments, for instance, by showing a correlation from the methylene protons to the carboxyl carbon and to the aromatic carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₁₁NO₃), the calculated molecular weight is approximately 181.19 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. The molecular ion peak [M]⁺ would be observed at m/z = 181. A primary and very common fragmentation pathway for phenylacetic acids is the cleavage of the bond between the aromatic ring and the side chain (benzylic cleavage).

Loss of the carboxyl group: A significant fragment would likely be observed from the loss of the -COOH group (45 Da), resulting in a fragment ion at m/z = 136.

Benzylic Cation: The most stable and often most abundant fragment ion would be the benzylic cation formed by cleavage of the Cα-C(O)OH bond, resulting in a fragment at m/z = 136. Further fragmentation of this ion would provide more structural information.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 181 | [M]⁺ (Molecular Ion) |

| 136 | [M - COOH]⁺ |

| 121 | [M - COOH - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores and its electronic structure.

For a comparative perspective, the UV-Vis spectral data for an analog, 2-(4-cyanophenylamino)acetic acid, has been studied. Although this molecule features a cyano group instead of a methoxy and amino group on the phenyl ring directly attached to the acetic acid moiety, it provides a reference for the types of electronic transitions observed in related structures. Quantum chemical calculations for 2-(4-cyanophenylamino)acetic acid have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are -6.2056 eV and -1.2901 eV, respectively, indicating the potential for charge transfer within the molecule. nih.gov

The specific λmax values for this compound would be influenced by the interplay of the electron-donating effects of the amino and methoxy groups on the aromatic ring. It is hypothesized that these substituents would increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a shift of the absorption to longer wavelengths.

Table 1: Predicted UV-Vis Spectral Characteristics of this compound based on Analog Analysis

| Compound | Predicted λmax (nm) | Predicted Transition Type | Solvent Effects |

| This compound | > 280 | π → π* | A shift in λmax is expected with changes in solvent polarity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

Direct crystallographic data for this compound has not been reported. However, the crystal structures of several analogous compounds have been elucidated, offering insights into the likely solid-state conformation and packing of the target molecule.

One such analog is 2-(2-methoxyphenyl)acetic acid . Its crystal structure reveals an orthorhombic crystal system with the space group Pbca. researchgate.net The unit cell parameters are a = 14.2570(6) Å, b = 7.9250(4) Å, and c = 29.8796(13) Å, with a volume of 3376.0(3) ų. researchgate.net

Another relevant structure is the co-crystal of 2-amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile with acetic acid . This compound crystallizes in the triclinic space group P1̅. researchgate.netiucr.org The unit cell dimensions are a = 7.9303 (6) Å, b = 11.2977 (9) Å, and c = 11.9988 (9) Å, with α = 82.468 (4)°, β = 77.379 (4)°, and γ = 73.419 (4)°. researchgate.net In this structure, the acetic acid molecules form inversion dimers linked by pairwise O—H⋯O hydrogen bonds. nih.goviucr.org The chromene molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds. nih.goviucr.org

Table 2: Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |

| 2-(2-methoxyphenyl)acetic acid | Orthorhombic | Pbca | a = 14.2570(6) Å, b = 7.9250(4) Å, c = 29.8796(13) Å | Hydrogen bonding involving the carboxylic acid group. |

| 2-amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate | Triclinic | P1̅ | a = 7.9303 (6) Å, b = 11.2977 (9) Å, c = 11.9988 (9) Å, α = 82.468 (4)°, β = 77.379 (4)°, γ = 73.419 (4)° | N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds. |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a range of molecular properties. However, specific DFT calculations for 2-(4-Amino-3-methoxyphenyl)acetic acid are not present in the accessible scientific literature.

Optimized Molecular Structures and Geometrical Parameters

A pivotal step in computational analysis is the optimization of the molecular structure to find the lowest energy conformation. This process yields crucial geometrical parameters such as bond lengths, bond angles, and dihedral angles. Despite a thorough search, no studies containing a data table with the optimized geometrical parameters for this compound, calculated using DFT methods, could be located.

Vibrational Frequency Predictions and Spectral Interpretations

Theoretical vibrational analysis, performed using DFT, is instrumental in predicting the infrared and Raman spectra of a molecule. These predictions aid in the assignment of experimental vibrational bands to specific molecular motions. There are currently no published data or spectral interpretations from DFT calculations for this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. Regrettably, no research articles were found that report the HOMO and LUMO energies or the energy gap for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions. It is particularly useful for studying charge transfer and electron delocalization within a molecule, which can be quantified by second-order perturbation theory analysis of the Fock matrix. Specific NBO analysis data detailing charge transfer and delocalization for this compound is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface. A search for MEP maps or related data for this compound yielded no specific results.

First-Order Hyperpolarizability and Fukui Functions

The first-order hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) properties. Fukui functions are used within DFT to describe the reactivity of different sites within a molecule. Computational studies detailing the first-order hyperpolarizability or Fukui functions for this compound have not been published.

Thermodynamic Property Calculations at Varying Temperatures

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and phase behavior. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for calculating these properties with a high degree of accuracy. scispace.com For this compound, key thermodynamic parameters such as standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S), and heat capacity (Cv) can be computed. nih.gov

The process typically begins with the optimization of the molecular geometry to find the lowest energy conformation. scispace.com Following this, vibrational frequency analysis is performed, which is crucial for calculating the thermodynamic properties at different temperatures. researchgate.net The standard thermodynamic functions are calculated using statistical thermodynamics based on the vibrational, translational, and rotational partition functions derived from the optimized molecular structure and its vibrational frequencies. researchgate.net

Table 1: Calculated Thermodynamic Properties of a Phenylacetic Acid Derivative at Various Temperatures (Illustrative Example)

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

|---|---|---|---|

| 200 | 45.8 | 35.2 | 85.4 |

| 298.15 | 48.2 | 42.1 | 98.6 |

| 400 | 51.5 | 50.3 | 112.3 |

| 500 | 55.9 | 58.7 | 125.8 |

This table is a representative example based on computational studies of similar aromatic carboxylic acids and does not represent experimentally verified data for this compound.

Molecular Docking Investigations of Compound and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mechanism and affinity.

Molecular docking simulations of this compound and its derivatives are instrumental in elucidating their binding modes with various protein targets. These studies can reveal whether the compound binds to the active site of an enzyme or to an allosteric site, and the nature of the interactions that stabilize the complex. For instance, docking studies on similar compounds have shown interactions with enzymes like cyclooxygenases (COX) and kinases. rdd.edu.iq The binding mode is determined by a combination of factors including shape complementarity and the formation of favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The methoxy (B1213986) and amino groups on the phenyl ring, along with the carboxylic acid group, are key features that can participate in specific interactions with the amino acid residues of a protein's binding pocket.

A crucial outcome of molecular docking is the identification of the specific amino acid residues in the receptor that interact with the ligand. This information is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. The strength of the interaction is quantified by the binding energy, typically expressed in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. plos.orgresearchgate.net

For a hypothetical interaction of a derivative of this compound with a protein kinase, the docking analysis might reveal hydrogen bonds between the carboxylic acid group of the ligand and basic residues like Lysine or Arginine in the active site. The amino group could also act as a hydrogen bond donor, while the methoxy group and the phenyl ring can engage in hydrophobic and van der Waals interactions. plos.org

Table 2: Illustrative Molecular Docking Results of a this compound Derivative with a Protein Kinase Target

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound derivative | Protein Kinase (e.g., EGFR) | -7.8 | Lys721, Met769, Thr766 | Hydrogen Bond, Hydrophobic |

This table presents a plausible, illustrative scenario based on docking studies of similar compounds with protein kinases and is not based on direct experimental data for this compound. unsoed.ac.id

Beyond interactions with specific protein pockets, computational studies can also explore the potential for molecules like this compound to interact with nucleic acids. DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This can lead to structural distortions of the DNA and interfere with processes like replication and transcription. nih.gov

Biochemical Investigations and Mechanistic Research Non Clinical

Enzyme Interaction Studies of 2-(4-Amino-3-methoxyphenyl)acetic Acid Derivatives

Derivatives of this compound, which belong to the broader class of phenylacetic acid (PAA) derivatives, are subjects of biochemical research to understand their interactions with various enzymes. These non-clinical, in vitro studies are crucial for elucidating potential biological activities and mechanisms of action at a molecular level.

Research has demonstrated that synthetic amino acid and phenylacetic acid derivatives can inhibit specific enzyme pathways in controlled laboratory settings. These studies often focus on enzymes that are key targets for therapeutic intervention.

For instance, various synthetic amino acid derivatives have been evaluated for their inhibitory effects against digestive enzymes. In one study, derivatives were shown to suppress the activity of pancreatic α-amylase and pancreatic lipase (B570770), enzymes critical for carbohydrate and fat digestion, respectively. nih.gov The inhibition was found to be concentration-dependent, with some derivatives showing inhibitory potential comparable to or greater than established inhibitors like acarbose. nih.gov For example, derivatives coded as PPC80, PPC89, and PPC101 showed significant, dose-dependent inhibition of pancreatic α-amylase. nih.gov

Another important area of investigation is the inhibition of cyclooxygenase (COX) enzymes. Certain phenylacetic acid derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). google.com The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. google.com In vitro assays have confirmed IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) for some derivatives to be as low as 0.010 μM against COX-2. google.com

Table 1: In Vitro Enzyme Inhibition by Phenylacetic Acid Analogs and Amino Acid Derivatives This table presents findings on related compound classes to illustrate the inhibitory potential of the core structure.

| Derivative Class | Target Enzyme | Key Finding | IC₅₀ Value | Source |

|---|---|---|---|---|

| Synthetic Amino Acid Derivative (PPC89) | Pancreatic α-Amylase | Showed potent, concentration-dependent inhibition. | 162 µM | nih.gov |

| Synthetic Amino Acid Derivative (PPC80) | Pancreatic Lipase | Exhibited competitive inhibition. | 167 µM | nih.gov |

| Phenylacetic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Demonstrated potent and selective inhibition. | As low as 0.010 µM | google.com |

The mechanism by which these derivatives inhibit enzymes often involves mimicking the natural substrate of the enzyme. By resembling the substrate, the inhibitor can bind to the enzyme's active site, preventing the natural substrate from binding and thus blocking the catalytic reaction.

Kinetic studies help to elucidate the nature of this binding. For example, derivatives that act as competitive inhibitors bind reversibly to the enzyme's active site, directly competing with the substrate. This was observed in the inhibition of pancreatic lipase and α-amylase by certain amino acid derivatives. nih.gov In other cases, a mixed inhibition mechanism is observed, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit at a different site from the active site (an allosteric site). nih.gov

The structural features of this compound, such as the amino group (-NH₂), methoxy (B1213986) group (-OCH₃), and the phenylacetic acid core, are critical for these interactions. The amino group can form hydrogen bonds, while the methoxy and phenyl groups can engage in hydrophobic and arene-arene stacking interactions with amino acid residues within the enzyme's active site, such as tryptophan or tyrosine. acs.org These interactions influence the compound's binding affinity and specificity for the target enzyme.

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. These studies involve synthesizing a series of analogs where specific parts of the molecule are systematically modified and then evaluating their biological activity.

For related classes of inhibitors, SAR studies have yielded key insights:

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are often critical. In the development of inhibitors for 12-lipoxygenase, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized, indicating the importance of the methoxy group's placement. nih.gov For other inhibitors, moving a substituent from one position to another (e.g., from the 4- to the 2-position) on the phenyl ring can significantly improve activity. nih.gov Halogen substitutions on the phenyl ring have also been identified as a superior modification for improving inhibitory activity in some series. acs.org

Side Chains: Modifications to side chains or linkers can impact how the molecule fits into the enzyme's binding pocket. For instance, in a series of dopamine (B1211576) transporter (DAT) inhibitors, extending SAR to include a terminal amine group was a key area of exploration. nih.gov

These studies provide a pharmacophore model—a map of the essential features required for a molecule to bind to a specific enzyme target—which guides the rational design of new, more effective compounds. nih.govniscpr.res.in

Role in Microbial Metabolic Pathways

Phenylacetic acid (PAA) and its derivatives are central to microbial metabolism, particularly in the breakdown of aromatic compounds. The PAA degradation pathway is found in a significant portion of bacteria and plays roles beyond simple catabolism. nih.govfrontiersin.org

Many bacteria utilize a variety of aromatic compounds as a source of carbon. nih.gov A common strategy is to convert these diverse compounds into a few central intermediates, such as phenylacetic acid, which are then funneled into a shared degradation pathway. nih.govfrontiersin.org This metabolic convergence allows microbes to efficiently process a wide range of aromatic substrates. nih.gov

The aerobic degradation of PAA is a well-studied, multi-enzyme process encoded by the paa gene cluster. nih.govresearchgate.net A key and unorthodox feature of this pathway is that the intermediates are processed as coenzyme A (CoA) thioesters, a characteristic more typical of anaerobic metabolism. nih.gov

The main steps are:

Activation: Phenylacetate is first converted into its CoA thioester, phenylacetyl-CoA, by the enzyme phenylacetate-CoA ligase. nih.govresearchgate.net

Ring Attack: The aromatic ring of phenylacetyl-CoA is then attacked by a multicomponent oxygenase, forming a reactive ring 1,2-epoxide. nih.gov

Ring Cleavage and Oxidation: The non-aromatic epoxide undergoes isomerization and hydrolytic ring cleavage, followed by β-oxidation steps. nih.gov

Final Products: The pathway ultimately yields acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.govresearchgate.net

This pathway is present in approximately 16% of all sequenced bacterial genomes, including in model organisms like Escherichia coli and Pseudomonas putida. nih.govnih.gov

The PAA catabolic pathway is not just for nutrient acquisition; it is also integrated into regulatory networks that control other bacterial behaviors, including virulence, stress response, and biofilm formation. nih.govnih.govasm.org

Regulation of Biofilm Formation: In the opportunistic pathogen Acinetobacter baumannii, the PAA pathway is part of a regulatory network that responds to environmental stress, such as the presence of antibiotics. nih.govasm.org Under certain conditions, upregulation of the paa operon, which leads to the degradation of PAA, is linked to the repression of biofilm formation. nih.govnih.gov Conversely, the addition of PAA or the disruption of its degradation pathway can revert this effect, suggesting that cellular levels of PAA act as a signaling molecule to modulate the expression of genes involved in biofilm development, such as those for Csu pili. frontiersin.orgnih.gov In Pseudomonas aeruginosa, PAA has been shown to disrupt quorum sensing, a cell-to-cell communication system crucial for biofilm formation. frontiersin.org

Direct Antimicrobial Activity: Phenylacetic acid itself can exhibit antimicrobial properties. At certain concentrations, PAA produced by bacteria and fungi can deter the growth of competing microbial species. frontiersin.org For example, PAA produced by the soil bacterium Bacillus licheniformis has been shown to be effective against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). frontiersin.org Furthermore, derivatives of PAA are being investigated for their antimicrobial potential against multidrug-resistant pathogens. nih.gov

Table 2: Microbial Effects Associated with Phenylacetic Acid (PAA) and its Pathway This table summarizes the diverse roles of PAA in different bacterial species.

| Microorganism | Effect | Mechanism/Observation | Source |

|---|---|---|---|

| Acinetobacter baumannii | Regulation of biofilm formation | The PAA catabolic pathway regulates the expression of Csu pilus, impacting biofilm. | frontiersin.orgnih.gov |

| Acinetobacter baumannii | Antibiotic stress response | Interfering with PAA degradation increases susceptibility to antibiotics and oxidative stress. | asm.orgnih.gov |

| Pseudomonas aeruginosa | Biofilm attenuation | PAA at a concentration of 1.47 mM disrupts quorum sensing. | frontiersin.org |

| Bacillus licheniformis | Antimicrobial activity | Produces PAA that is effective against S. aureus and E. coli. | frontiersin.org |

Studies in Animal Models for Biological Activity

No studies using animal models to evaluate the biological activity of this compound have been found in the available literature.

Prodrug Evaluation and Regeneration in Animal Models

Research into overcoming the formulation and bioavailability challenges of lipophilic drugs has led to the evaluation of amino acid prodrugs for compounds structurally related to this compound. Specifically, extensive preclinical evaluation has been performed on amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which share a core chemical structure. nih.govmdpi.com

The primary challenge with the parent benzothiazole (B30560) compounds is their lipophilicity, which complicates the development of aqueous formulations for administration. nih.gov To address this, water-soluble prodrugs were synthesized by conjugating amino acids, such as lysine, to the exocyclic primary amine at the 4-position of the phenyl ring. nih.govnih.gov This strategy aimed to create chemically stable, water-soluble compounds that could revert to the active parent drug in vivo. nih.gov

Evaluations in animal models, including mice, rats, and dogs, demonstrated that these amino acid prodrugs are rapidly and quantitatively converted back to the parent amine. nih.govscispace.com For instance, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was studied in detail. Following administration, plasma concentrations of the regenerated parent drug reached levels sufficient to elicit cytotoxic activity against human mammary carcinoma cell lines. nih.gov These effective plasma concentrations were observed to persist for over six hours. nih.govnih.gov

The in vivo efficacy of this prodrug approach was confirmed in xenograft tumor models. The lysylamide prodrug significantly retarded the growth of human breast (MCF-7) and ovarian (IGROV-1) xenograft tumors in mice. nih.govmdpi.com This demonstrates that the potent and selective antitumor activity of the parent compound was successfully retained in vivo through the prodrug strategy. mdpi.com

| Prodrug Type | Parent Compound Class | Animal Models Used | Key Findings | Reference |

|---|---|---|---|---|

| Lysylamide Prodrug | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Mice, Rats, Dogs | Rapid and quantitative reversion to the parent amine. | nih.gov |

| Lysylamide Prodrug | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Mice | Plasma concentrations sufficient for cytocidal activity persist for >6 hours. | nih.govnih.gov |

| Lysylamide Prodrug | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Mice (Xenograft models) | Significantly retarded growth of MCF-7 (breast) and IGROV-1 (ovarian) tumors. | nih.govmdpi.com |

| Alanyl-amide Prodrugs | 2-(4-amino-3-methylphenyl)benzothiazoles | In vitro studies relevant to in vivo models | Retained selectivity and growth inhibitory potency of the parent amine. | nih.gov |

Research into Plant Growth Regulation by Phenylacetic Acid Derivatives

Phenylacetic acid (PAA) is a naturally occurring auxin, a class of plant hormones that plays a crucial role in plant growth and development. frontiersin.org Research has established that derivatives of phenylacetic acid can exhibit auxin-like activity, which is highly dependent on the chemical nature and position of substituents on the phenyl ring. oup.comnih.gov The compound this compound is a substituted phenylacetic acid derivative.

The biological activity of substituted phenylacetic acids is governed by factors such as their lipophilic and electronic characteristics. oup.comnih.gov Structure-activity relationship studies on various mono-substituted phenylacetic acids have demonstrated that these properties influence their effectiveness in promoting plant growth, such as the elongation of coleoptile segments. oup.comnih.gov

A key finding from these studies is the importance of the substitution position on the phenyl ring. For phenylacetic acids, reactivity related to growth promotion has been specifically assigned to the meta position. oup.comnih.gov In the case of this compound, the acetic acid side chain is at position 1, the methoxy group is at position 3 (meta), and the amino group is at position 4 (para). The presence of a substituent at the meta position is consistent with structural requirements for auxin activity. oup.comnih.gov

While direct studies on the auxin activity of the 4-amino-3-methoxy substitution pattern are not detailed in the available literature, the established principles of structure-activity relationships for this class of compounds provide a strong basis for its potential as a plant growth regulator. oup.comnih.gov The inhibitory effects at supra-optimal concentrations, a common characteristic of auxins, are also highly dependent on the lipophilic character of the specific molecule. oup.comnih.gov

| Compound Class | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| Mono-substituted Phenylacetic Acids | Substituent at the meta position | Associated with reactivity in growth promotion. | oup.comnih.gov |

| Substituted Phenylacetic Acids | Lipophilic character of the molecule | Highly influences inhibitory effects at supra-optimal concentrations. | oup.comnih.gov |

| Phenylacetic Acid (PAA) | Unsubstituted | A natural auxin found widely in plants. | frontiersin.org |

Applications As a Synthetic Precursor and Building Block in Advanced Materials and Chemical Biology

Utilization in the Synthesis of Complex Organic Molecules

No specific examples of the utilization of 2-(4-Amino-3-methoxyphenyl)acetic acid as a direct precursor or building block for the synthesis of complex organic molecules were identified.

Integration into Pharmaceutical and Agrochemical Intermediates

There is no direct evidence or documentation showing the integration of this compound as an intermediate in the synthesis of specific pharmaceutical or agrochemical products. While related methoxyphenyl and aminobenzoic acid derivatives are common in such applications, this specific isomer is not prominently featured in the available literature.

Future Directions in Research on 2 4 Amino 3 Methoxyphenyl Acetic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future of synthesizing 2-(4-amino-3-methoxyphenyl)acetic acid and its derivatives is geared towards methods that are not only high-yielding but also environmentally benign and economically viable. Research is expected to pivot from traditional multi-step syntheses to more sophisticated and sustainable strategies.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in efficiency and atom economy. mdpi.com Future work will likely adapt MCRs, such as those using Meldrum's acid and various aldehydes, to construct the core phenylacetic acid structure and its analogs in a one-pot process. mdpi.comresearchgate.net This approach minimizes waste by incorporating most or all atoms from the reactants into the final product. mdpi.com

Biocatalysis: The use of enzymes or whole-cell microorganisms for chemical transformations represents a major frontier in green chemistry. researchgate.net Future research could develop enzymatic cascades to produce this compound from renewable feedstocks. researchgate.net This could involve engineered enzymes that perform specific reactions, such as amination or methoxylation, on a phenylacetic acid precursor with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups.

Catalytic Carbonylation: Advanced catalytic systems, particularly those using palladium, are being developed for the carbonylation of benzyl (B1604629) alcohols and their derivatives to produce phenylacetic acids. researchgate.netinventivapharma.com Future efforts will focus on applying these methods to appropriately substituted benzyl precursors to forge the acetic acid moiety directly, potentially using CO2 as a C1 source, which would be a significant step towards a circular chemical economy. semanticscholar.org

Table 1: Comparison of Potential Future Synthetic Strategies

| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Research Precedents |

|---|---|---|---|

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste, rapid assembly of molecular complexity. | Substrate scope limitations, optimization of reaction conditions can be complex. | Synthesis of furo[3,2-h]quinolin-3-yl)acetic acid derivatives. mdpi.comresearchgate.net |

| Biocatalysis | High selectivity (chemo-, regio-, stereo-), mild reaction conditions (aqueous media, room temp), use of renewable feedstocks. | Enzyme stability, cost of enzyme production, lower volumetric yields. | Enzymatic cascade conversion of L-phenylalanine to phenylacetic acid. researchgate.net |

| Advanced Catalysis | High yields, use of readily available precursors, potential for CO2 utilization. | Catalyst cost and stability (e.g., Palladium), need for specialized equipment (e.g., pressure reactors). | Palladium-catalyzed Suzuki coupling and carbonylation of benzyl derivatives. researchgate.netinventivapharma.com |

Deeper Exploration of Structure-Activity Relationships for Targeted Biological Modulations

To fully exploit the therapeutic potential of this compound, a systematic exploration of its structure-activity relationships (SAR) is essential. The goal is to understand how modifying its chemical structure affects its biological activity, allowing for the rational design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Future SAR studies will likely focus on systematically modifying the three key functional regions of the molecule:

The Aromatic Ring: Introduction of different substituents (e.g., halogens, nitro groups, alkyl chains) at the available positions on the phenyl ring can modulate the molecule's electronic properties and steric profile. This can influence binding affinity to biological targets.

The Amino Group: The primary amine is a key site for modification. It can be acylated, alkylated, or converted into other nitrogen-containing functional groups (e.g., amides, sulfonamides) to alter hydrogen bonding capacity, polarity, and metabolic stability. nih.gov

The Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or bioisosteres like tetrazoles. mdpi.com These modifications can profoundly impact the molecule's acidity, ability to cross cell membranes, and duration of action.

By creating a library of such derivatives and screening them against various biological targets, researchers can build a comprehensive SAR map. This map will be crucial for optimizing lead compounds for specific therapeutic applications, such as anticancer or antimicrobial agents. mdpi.com

Table 2: Proposed Structural Modifications for SAR Studies

| Molecular Region | Type of Modification | Potential Impact |

|---|---|---|

| Aromatic Ring | Introduction of electron-withdrawing/donating groups | Alter electronic distribution, influence pKa, affect binding interactions. |

| Amino Group | Acylation, N-alkylation, conversion to sulfonamides | Modify hydrogen bonding, change lipophilicity, improve metabolic stability. |

| Carboxylic Acid | Esterification, amidation, conversion to bioisosteres | Improve cell permeability, modulate pharmacokinetics, alter target engagement. |

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. nih.gov For this compound, integrating these methods will enable researchers to predict biological activities and pharmacokinetic properties before committing to costly and time-consuming synthesis.

Key computational approaches for future research include:

Molecular Docking: This technique simulates the interaction between a small molecule and the binding site of a protein target. researchgate.net By docking this compound and its virtual derivatives into the crystal structures of various enzymes or receptors, potential biological targets can be identified, and binding modes can be predicted. researchgate.net This is a form of in silico target fishing that can generate testable hypotheses about the compound's mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data for a series of analogs is available, QSAR models can be developed. nih.gov These mathematical models correlate variations in chemical structure with changes in biological activity, allowing for the prediction of the potency of new, unsynthesized derivatives.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. rsc.org Applying these models early in the research process can help prioritize compounds with favorable drug-like properties and flag those likely to have poor pharmacokinetics or toxicity issues.

Table 3: Application of Computational Methods in Future Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Identify potential protein targets and predict binding affinity/mode. | A prioritized list of biological targets for experimental validation. researchgate.net |

| QSAR | Model the relationship between chemical structure and biological activity. | Predictive models to guide the design of more potent analogs. nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. rsc.org |

Discovery of New Biological Roles and Applications in Preclinical Models

The ultimate goal of the research outlined above is to translate fundamental chemical knowledge into tangible applications. Future work must focus on discovering new biological roles for this compound and its optimized derivatives and validating these roles in relevant preclinical models.

Given that related phenylacetic acid analogs have shown diverse biological activities, several therapeutic areas warrant investigation:

Oncology: The related compound 2-(4-methoxyphenyl)acetic acid has been identified as a potential biomarker in non-small cell lung cancer (NSCLC), suggesting it may play a role in cancer biology. medchemexpress.com Future studies should screen the title compound and its derivatives for antiproliferative activity against various cancer cell lines, followed by testing in animal models of cancer.

Infectious Diseases: Phenylacetic acid derivatives have been isolated from microorganisms and have shown antimicrobial properties. mdpi.com Preclinical evaluation should include screening against a panel of pathogenic bacteria and fungi to determine Minimum Inhibitory Concentrations (MICs). mdpi.com